Methyl 3-(4-bromophenyl)acrylate

Description

The exact mass of the compound Methyl 3-(4-bromophenyl)acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-(4-bromophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-bromophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

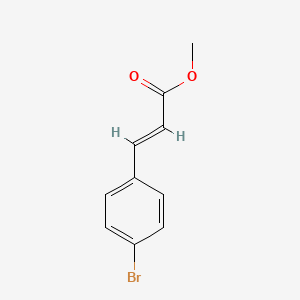

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKOGXVHZUSUAF-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-78-0 | |

| Record name | METHYL 4-BROMOCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-(4-bromophenyl)acrylate: A Linchpin Scaffold in Medicinal Chemistry

Executive Summary

Methyl 3-(4-bromophenyl)acrylate (often referred to as Methyl 4-bromocinnamate) is a bifunctional building block that serves as a critical "linchpin" in modern organic synthesis. Its utility stems from its orthogonal reactivity : it possesses an electrophilic Michael acceptor motif, a versatile aryl bromide handle for cross-coupling, and a chemically modifiable ester terminus. This guide analyzes its physicochemical profile, optimal synthetic routes, and its strategic application in divergent drug discovery workflows.

Part 1: Physicochemical Profile

The thermodynamic stability of the trans (

Table 1: Key Chemical Properties

| Property | Value | Notes |

| CAS Number | 71205-17-9 | Generic; 3650-78-0 often denotes the pure ( |

| Molecular Formula | C₁₀H₉BrO₂ | |

| Molecular Weight | 241.08 g/mol | |

| Appearance | White to off-white crystalline solid | Distinctive needles upon recrystallization from EtOH. |

| Melting Point | 84–86 °C | Sharp range indicates high purity. |

| Boiling Point | ~311 °C | At 760 mmHg (Predicted).[2] |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Poor solubility in water; ideal for organic phase reactions. |

| LogP | 3.28 | Lipophilic; cell-permeable scaffold. |

| ¹H NMR Signature | The large coupling constant ( |

Part 2: Synthetic Routes & Mechanistic Causality

To maximize yield and stereochemical purity, the choice of synthesis depends on the starting material availability and the tolerance for metal contaminants.

The Horner-Wadsworth-Emmons (HWE) Route (Recommended)

Why this choice? The HWE reaction is thermodynamically controlled to favor the (

-

Mechanism: 4-Bromobenzaldehyde reacts with trimethyl phosphonoacetate in the presence of a weak base (e.g., K₂CO₃ or NaH). The phosphate byproduct is water-soluble, simplifying workup.

The Heck Cross-Coupling Route

Why this choice? Atom economy. It builds the carbon skeleton directly from 1-bromo-4-iodobenzene and methyl acrylate.

-

Critical Insight: One must use 1-bromo-4-iodobenzene . Palladium inserts selectively into the C–I bond (weaker BDE: ~65 kcal/mol) leaving the C–Br bond (~81 kcal/mol) intact for future functionalization.

Visualization: Comparative Synthesis Pathways

Figure 1: Comparison of HWE (stereoselective) and Heck (chemoselective) synthetic routes.

Part 3: The Reactivity Triad (Orthogonality)

The power of this molecule lies in its ability to undergo divergent transformations. It possesses three distinct "handles" that can be manipulated independently.

The Aryl Bromide (C–Br): The Cross-Coupling Handle

This is the primary site for diversity generation. The bromine atom is inert to the conditions used to form the acrylate (HWE/Heck) but is highly reactive under Pd(0) catalysis.

-

Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl cinnamates, a privileged scaffold in kinase inhibitors.

-

Buchwald-Hartwig: Coupling with amines creates anilines, common in CNS-active agents.

The Alkene (C=C): The Electrophile & Photophore

-

Michael Addition: The electron-withdrawing ester activates the

-carbon. Thiols (e.g., cysteine residues) or amines can add here.[1] This is utilized in the design of Covalent Inhibitors (e.g., targeting EGFR or BTK). -

[2+2] Photocycloaddition: Under UV irradiation, the molecule dimerizes to form cyclobutane derivatives (truxillic esters), used in polymer cross-linking and material science.

The Ester (COOMe): The Terminus

-

Hydrolysis: Yields the free acid for peptide coupling.

-

Reduction: Converts to the allylic alcohol, a precursor for Sharpless epoxidation.

Visualization: Reactivity Landscape

Figure 2: Divergent synthesis capabilities from the core scaffold.

Part 4: Experimental Protocols

Protocol A: High-Purity Synthesis via HWE Reaction

Standard Operating Procedure for 10 mmol scale.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Add Trimethyl phosphonoacetate (1.82 g, 10 mmol) and dry THF (30 mL). Cool to 0 °C.

-

Deprotonation: Add NaH (60% dispersion in oil, 440 mg, 11 mmol) portion-wise. Caution: H₂ gas evolution. Stir for 30 min until clear.

-

Addition: Add 4-Bromobenzaldehyde (1.85 g, 10 mmol) dissolved in THF (10 mL) dropwise over 10 min.

-

Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from hot Ethanol to yield white needles.

Protocol B: Suzuki Cross-Coupling (Derivatization)

Typical procedure for library generation.

-

Reagents: Combine Methyl 3-(4-bromophenyl)acrylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Toluene/Water (10:1).

-

Catalyst: Degas the solvent with N₂ for 15 min. Add Pd(PPh₃)₄ (5 mol%).

-

Conditions: Heat to 90 °C for 12 hours under N₂ atmosphere.

-

Note: The acrylate double bond is stable under these conditions, provided the temperature does not exceed 100 °C (risk of polymerization).

Part 5: Safety & Handling

-

Hazard Classification:

-

Skin/Eye Irritant (H315, H319): The compound is an alkylating agent (Michael acceptor). Wear nitrile gloves and safety goggles.

-

Respiratory Irritant (H335): Handle in a fume hood to avoid inhalation of dust.

-

-

Storage: Store at room temperature in a sealed container. Light sensitive over long periods (slow dimerization); amber vials are recommended.

References

-

Guidechem. (n.d.). (E)-Methyl 3-(4-bromophenyl)acrylate Properties and Safety. Retrieved from

-

ChemicalBook. (2025). Methyl 4-bromocinnamate Product Profile. Retrieved from

-

Sigma-Aldrich. (n.d.). Methyl 3-(4-bromophenyl)acrylate Safety Data Sheet. Retrieved from

-

National Institutes of Health (NIH). (2020). Impact of Cross-Coupling Reactions in Drug Discovery. Retrieved from

-

BenchChem. (n.d.). Suzuki-Miyaura Coupling Protocols for Drug Discovery. Retrieved from

Sources

Technical Monograph: Methyl 3-(4-bromophenyl)acrylate

The following technical monograph provides an in-depth profiling of Methyl 3-(4-bromophenyl)acrylate , designed for researchers in medicinal chemistry and process development.

Physicochemical Profiling, Synthetic Methodology, and Strategic Utility in Drug Discovery

Executive Summary

Methyl 3-(4-bromophenyl)acrylate (CAS: 71205-17-9) is a bifunctional cinnamate ester widely utilized as a "linchpin" intermediate in organic synthesis. Its value lies in its structural duality: it possesses an electrophilic Michael acceptor motif and a nucleophile-susceptible aryl bromide handle. This distinct architecture allows for orthogonal functionalization—enabling sequential C-C bond formations (e.g., Heck, Suzuki) critical for constructing complex pharmacophores such as Combretastatin analogues and molecular wires.

This guide moves beyond basic data, providing a validated protocol for its chemoselective synthesis and a framework for its application in high-throughput library generation.

Physicochemical Characterization

Precise characterization is the bedrock of reproducible science. The molecular weight provided below distinguishes between the average weight (for stoichiometry) and the monoisotopic mass (for high-resolution mass spectrometry).

Table 1: Critical Physicochemical Constants

| Property | Value | Context/Notes |

| Molecular Formula | C₁₀H₉BrO₂ | |

| Average Molecular Weight | 241.08 g/mol | Used for molarity/stoichiometry calculations. |

| Monoisotopic Mass | 239.9786 (⁷⁹Br) / 241.9765 (⁸¹Br) | Characteristic 1:1 isotopic doublet in Mass Spec. |

| Melting Point | 84–86 °C | Solid at room temperature; distinct from meta isomer (50–55 °C). |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or trace Pd contamination. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Poor solubility in water; requires organic co-solvent for bio-assays. |

| LogP (Predicted) | ~3.28 | Lipophilic; membrane permeable. |

Synthetic Pathways & Methodology

While simple esterification of 4-bromocinnamic acid is possible, the Chemoselective Heck Reaction represents the superior "atom-economical" approach for research applications, particularly when installing the acrylate moiety onto valuable aryl cores.

Method A: Chemoselective Heck Coupling (Recommended)

This protocol exploits the bond dissociation energy difference between C–I (weak) and C–Br (strong), allowing exclusive coupling at the iodine position of 1-bromo-4-iodobenzene.

Reaction Scheme: 1-Bromo-4-iodobenzene + Methyl Acrylate → Methyl 3-(4-bromophenyl)acrylate

Protocol:

-

Charge: In a dry reaction vial, dissolve 1-bromo-4-iodobenzene (1.0 equiv) and methyl acrylate (1.2 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).

-

Catalyst System: Add Pd(OAc)₂ (2 mol%) and Triethylamine (Et₃N) (2.0 equiv). Note: Phosphine ligands are often unnecessary under Jeffery conditions, but PPh₃ (4 mol%) can be added to stabilize the catalyst.

-

Execution: Heat the mixture to 80–90 °C under an inert atmosphere (N₂/Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The bromide remains intact due to the lower oxidative addition rate of Pd(0) into the C-Br bond compared to C-I.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to remove Et₃N), followed by brine.

-

Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (Gradient: 0→10% EtOAc in Hexanes) to yield the pure trans (E)-isomer.

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow for synthesis and purification.

Figure 1: Step-by-step workflow for the chemoselective synthesis of Methyl 3-(4-bromophenyl)acrylate.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

High-Resolution Mass Spectrometry (HRMS)[2]

-

Observation: You will not see a single parent peak.

-

Signature: Look for a 1:1 doublet at m/z 240 and 242 (M+ and M+2). This confirms the presence of a single Bromine atom.

-

Fragmentation: Loss of -OCH₃ (M-31) is a common fragment.

Proton NMR (¹H NMR, 300/400 MHz, CDCl₃)

The trans (E) stereochemistry is confirmed by the coupling constant of the vinyl protons.

-

δ 7.62 (d, J = 16.0 Hz, 1H): β-proton (next to aromatic ring). Large J value confirms trans geometry.

-

δ 7.50 (d, J = 8.5 Hz, 2H): Aromatic protons (ortho to Bromine).

-

δ 7.38 (d, J = 8.5 Hz, 2H): Aromatic protons (meta to Bromine).

-

δ 6.42 (d, J = 16.0 Hz, 1H): α-proton (next to carbonyl).

-

δ 3.80 (s, 3H): Methyl ester singlet.

Strategic Utility in Drug Discovery

Methyl 3-(4-bromophenyl)acrylate is not just an endpoint; it is a divergent scaffold. In drug discovery, it serves as a "bifunctional handle."

-

The "Right" Side (Acrylate): Acts as a Michael acceptor for cysteine targeting (covalent inhibitors) or can be reduced to a saturated ester/alcohol.

-

The "Left" Side (Bromide): Remains active for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to attach heterocycles or solubilizing groups.

Visualization: Divergent Application Pathway

This diagram maps how this specific molecule serves as a gateway to diverse chemical space.

Figure 2: Divergent synthetic utility showing orthogonal reactivity at the Bromide, Alkene, and Ester positions.

References

-

Santa Cruz Biotechnology. Methyl (E)-3-(4-bromophenyl)acrylate Product Data. Retrieved from

-

ChemicalBook. (E)-Methyl 3-(4-bromophenyl)acrylate Properties and Suppliers. Retrieved from

-

Beilstein Journal of Organic Chemistry. Bromide-assisted chemoselective Heck reaction. (Contextual protocol validation). Retrieved from

-

Fluorochem. Methyl (E)-3-(4-bromophenyl)acrylate Safety and Data. Retrieved from

-

Sigma-Aldrich. Cinnamate derivative characterization. (General reference for cinnamate physical properties). Retrieved from

Sources

Technical Monograph: Strategic Synthesis of Methyl 3-(4-bromophenyl)acrylate

Executive Summary

Methyl 3-(4-bromophenyl)acrylate (Methyl 4-bromocinnamate) is a high-value bifunctional building block in medicinal chemistry and materials science. Its structural utility lies in its orthogonality: it possesses an electrophilic Michael acceptor (acrylate) and a nucleophilic-susceptible aryl halide (bromide) capable of further cross-coupling (e.g., Suzuki-Miyaura).

This guide delineates two distinct synthesis pathways selected for their operational logic:

-

Pathway A (Chemoselective Catalysis): A Palladium-catalyzed Heck-Mizoroki coupling utilizing 1-bromo-4-iodobenzene. This route is preferred for high-throughput library synthesis due to its convergent nature.

-

Pathway B (Robust Scale-Up): A Knoevenagel condensation followed by Fischer esterification. This route is preferred for multi-gram to kilogram scale production due to the low cost of reagents (4-bromobenzaldehyde and malonic acid).

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the two primary logic flows.

Figure 1: Retrosynthetic disconnection showing the convergent Heck route vs. the linear Knoevenagel route.

Pathway A: The Chemoselective Heck-Mizoroki Route

Mechanistic Rationale

This pathway exploits the bond dissociation energy difference between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol). By using 1-bromo-4-iodobenzene , the Pd(0) catalyst selectively undergoes oxidative addition at the C–I bond, leaving the C–Br bond intact for downstream functionalization. This chemoselectivity is critical; using 1,4-dibromobenzene would result in a mixture of mono- and di-acrylated products.

Experimental Protocol

Scale: 10 mmol Expected Yield: 85-92% Selectivity: >98% E-isomer

Reagents:

-

1-Bromo-4-iodobenzene (2.83 g, 10 mmol)

-

Methyl acrylate (1.1 mL, 12 mmol, 1.2 equiv)

-

Pd(OAc)₂ (22 mg, 1 mol%)

-

Triphenylphosphine (PPh₃) (52 mg, 2 mol%)

-

Triethylamine (Et₃N) (2.1 mL, 15 mmol)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (20 mL)

Step-by-Step Workflow:

-

Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and PPh₃ in 5 mL of MeCN. Stir under Argon for 10 minutes until the solution turns yellow/orange (formation of active Pd(0)-phosphine species).

-

Substrate Addition: Add 1-bromo-4-iodobenzene, followed by the remaining solvent.

-

Base & Coupling Partner: Add Et₃N followed by methyl acrylate via syringe.

-

Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting iodide should disappear rapidly; the bromide remains stable.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude solid from hot Hexane/Ethanol (9:1) to obtain white needles.

Self-Validating Checkpoint:

-

If the reaction turns black immediately (Pd precipitation), the ligand load (PPh₃) may be insufficient.

-

If the product MP is >100°C, you may have coupled both positions (diester), indicating loss of chemoselectivity (rare at 80°C).

Pathway B: The Knoevenagel-Doebner Scale-Up Route

Mechanistic Rationale

This is a classic "linear" synthesis. The Knoevenagel condensation of 4-bromobenzaldehyde with malonic acid yields 4-bromocinnamic acid (via spontaneous decarboxylation). This intermediate is then esterified. While longer, this route avoids expensive Pd catalysts and heavy metal waste, making it superior for kilogram-scale batches.

Experimental Protocol

Scale: 50 mmol Overall Yield: ~75-80% (over 2 steps)

Step 1: Synthesis of 4-Bromocinnamic Acid

Reagents:

-

4-Bromobenzaldehyde (9.25 g, 50 mmol)

-

Malonic acid (6.24 g, 60 mmol)

-

Pyridine (15 mL)

-

Piperidine (0.5 mL, catalyst)

Workflow:

-

Combine aldehyde and malonic acid in pyridine. Add piperidine.

-

Heat to 100 °C for 2 hours. Evolution of CO₂ bubbles indicates decarboxylation.

-

Hydrolysis: Pour the hot reaction mixture into ice-cold HCl (100 mL, 2M) to precipitate the acid.

-

Isolation: Filter the white solid, wash with water, and dry. (Crude MP: ~260 °C).

Step 2: Fischer Esterification

Reagents:

-

Crude 4-Bromocinnamic acid (from Step 1)

-

Methanol (100 mL)

-

Sulfuric Acid (H₂SO₄) (1 mL, conc.)

Workflow:

-

Suspend the acid in Methanol. Add H₂SO₄ dropwise.

-

Reflux for 6 hours. The solid will dissolve as it converts to the ester.

-

Workup: Concentrate MeOH to ~20 mL. Pour into ice water. The methyl ester will precipitate.

-

Purification: Filter and recrystallize from ethanol.

Analytical Characterization & Validation

To ensure the integrity of the synthesized product, compare experimental data against the standard values below.

Physicochemical Properties Table

| Property | Value | Notes |

| Appearance | White crystalline solid | Needles from EtOH |

| Melting Point | 84 – 86 °C | Sharp range indicates purity |

| Rf Value | 0.45 | Silica, Hexane/EtOAc (4:1) |

| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water |

Spectroscopic Data (Self-Validation)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.62 (d, J = 16.0 Hz, 1H): The large coupling constant (J > 15 Hz) confirms the trans (E) geometry of the alkene.

-

δ 7.51 (d, J = 8.5 Hz, 2H): Aryl protons adjacent to Bromine.

-

δ 7.39 (d, J = 8.5 Hz, 2H): Aryl protons adjacent to the alkene.

-

δ 6.42 (d, J = 16.0 Hz, 1H): The alpha-proton of the acrylate.

-

δ 3.81 (s, 3H): Methyl ester singlet.

Interpretation: The presence of the doublet at 16.0 Hz is the primary "Pass/Fail" criterion for stereochemical integrity.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle for Pathway A (Heck), highlighting the chemoselective insertion.

Figure 2: Catalytic cycle of the Heck reaction showing the critical oxidative addition step.

Safety & Industrial Considerations

-

Acrylate Toxicity: Methyl acrylate is a potent alkylating agent and lachrymator. It can polymerize exothermically. Always use a polymerization inhibitor (e.g., hydroquinone) if distilling.

-

Palladium Residues: For pharmaceutical applications, Pd must be scavenged (e.g., using thiol-functionalized silica) to <10 ppm.

-

Genotoxicity: As an alpha,beta-unsaturated carbonyl, the product is a potential Michael acceptor in biological systems. Handle with appropriate PPE.[1]

References

-

Heck Reaction Selectivity: Littke, A. F., & Fu, G. C. (2001).[1] A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Link

-

Knoevenagel Condensation: Pawar, H. S., et al. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. New Journal of Chemistry. Link

-

NMR Data Verification: Beilstein Journal of Organic Chemistry. (2011). Additional experimental data for Methyl (E)-3-(4-bromophenyl)acrylate. Link

-

Chemoselectivity in Heck Reactions: Crisp, G. T. (1998). Variations on a Theme: Recent Developments on the Mechanism of the Heck Reaction. Chemical Society Reviews. Link

Sources

Spectroscopic data for Methyl 3-(4-bromophenyl)acrylate

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of Methyl (E)-3-(4-bromophenyl)acrylate

Executive Summary

Methyl (E)-3-(4-bromophenyl)acrylate (CAS: 71205-17-9), commonly referred to as Methyl 4-bromocinnamate, represents a pivotal scaffold in medicinal chemistry and materials science.[1][2] As a halogenated cinnamic acid derivative, it serves as a "dual-function" intermediate: the acrylate moiety acts as a Michael acceptor for cysteine targeting in covalent inhibitors, while the aryl bromide provides a handle for further cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to expand chemical space.

This guide provides a definitive reference for the structural validation of this compound, moving beyond basic data listing to explain the causality behind the spectral signals. It is designed to function as a self-validating protocol for researchers synthesizing or sourcing this material.

Part 1: Chemical Identity & Physical Properties[1]

Before spectroscopic validation, the material must meet basic physical criteria. Deviations here often indicate polymerization of the acrylate or hydrolysis of the ester.

| Property | Value | Notes |

| IUPAC Name | Methyl (2E)-3-(4-bromophenyl)prop-2-enoate | The E-isomer is thermodynamically favored (>98%) in Heck syntheses. |

| CAS Number | 71205-17-9 | Specific for the (E)-isomer.[1][3] Generic: 24393-56-4. |

| Molecular Formula | C | |

| Molecular Weight | 241.08 g/mol | Monoisotopic mass is crucial for MS settings. |

| Melting Point | 84 – 89 °C | Sharp range indicates high purity. Broadening suggests Z-isomer contamination. |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or Pd residues. |

Part 2: Synthetic Pathway (Heck Protocol)

The most robust route to this scaffold is the Palladium-catalyzed Heck-Mizoroki reaction. Unlike esterification of 4-bromocinnamic acid, the Heck coupling allows for modular access from commercially available aryl halides.

Optimized Synthetic Workflow

-

Substrates: 1-bromo-4-iodobenzene (Selectivity control required) or 1,4-dibromobenzene (requires stoichiometry control).

-

Coupling Partner: Methyl acrylate (Excess).

-

Catalyst System: Pd(OAc)

with P(o-tol)

Figure 1: Selective Heck coupling workflow targeting the C-I bond to preserve the C-Br functionality for future derivatization.

Part 3: Spectroscopic Analysis (The Core)

This section details the specific signals required to confirm identity and isomeric purity.

Mass Spectrometry (MS)

Diagnostic Feature: The Bromine Isotope Pattern.[4][5]

Unlike standard organic molecules, the presence of Bromine creates a distinct "fingerprint" due to the nearly 1:1 natural abundance of

-

Ionization: EI (70 eV) or ESI (+).

-

Key Signals:

-

m/z 240 (

) and 242 ( -

Interpretation: If the

peak is significantly smaller (<10% of M), the product is likely the de-brominated side product (Methyl cinnamate, m/z 162). -

Base Peak (m/z 209/211): Loss of methoxy group [M – OCH

] -

Fragment (m/z 102): Loss of the bromophenyl ring, leaving the acrylate fragment.

-

Infrared Spectroscopy (FT-IR)

Diagnostic Feature: Conjugated Ester Carbonyl.

| Wavenumber (cm | Assignment | Structural Insight |

| 1710 – 1725 | Conjugation with the alkene lowers this from the typical saturated ester value (1740). | |

| 1630 – 1638 | Strong intensity due to conjugation with the aromatic ring and carbonyl. | |

| 1160 – 1170 | Characteristic ester "fingerprint". | |

| 820 – 830 | Critical: Diagnostic for para-disubstituted benzene rings. |

Nuclear Magnetic Resonance ( H NMR)

Diagnostic Feature: The Trans-Alkene Coupling and AA'BB' System.

Solvent: CDCl

-

The Alkene (The "E" Confirmation):

-

7.62 ppm (1H, doublet,

-

6.43 ppm (1H, doublet,

-

Analysis: The large coupling constant (

Hz) definitively proves the (E)-geometry . A (Z)-isomer would show

-

7.62 ppm (1H, doublet,

-

The Aromatic Region (The Substitution Check):

-

7.52 ppm (2H, doublet,

-

7.39 ppm (2H, doublet,

-

Analysis: This "two-doublet" appearance is characteristic of a para-substituted benzene (AA'BB' system). The deshielding effect of the acrylate places the ortho-protons (relative to the alkene) downfield.

-

7.52 ppm (2H, doublet,

-

The Methyl Ester:

- 3.81 ppm (3H, singlet).

Carbon NMR ( C NMR)

Diagnostic Feature: Symmetry and Chemical Shift logic.

-

Carbonyl: ~167.0 ppm.

-

Alkene: ~143.5 ppm (

-C) and ~118.0 ppm ( -

Aromatic:

-

C-Br (Ipso): ~124.5 ppm (Distinctly upfield for an aromatic carbon due to the heavy atom effect of Br).

-

Symmetry: You will observe only 4 aromatic signals for the 6 ring carbons due to the plane of symmetry in the para-substituted system.

-

Part 4: Logic Tree for Structural Validation

Use this decision tree to interpret your raw data.

Figure 2: Logic flow for confirming the identity and purity of Methyl 4-bromocinnamate.

Part 5: Applications in Drug Discovery

Why is this specific spectroscopic data critical? Methyl 3-(4-bromophenyl)acrylate is a "privileged structure" intermediate.

-

Covalent Warhead Precursors: The acrylate ester is readily hydrolyzed to the acid, a common warhead in targeted covalent inhibitors (TCIs) targeting Cysteine residues (e.g., BTK inhibitors).

-

Divergent Synthesis: The C-Br bond allows this molecule to serve as a hub. Researchers can install the acrylate "tail" first (via Heck) and then use the Bromine handle to attach complex heterocycles via Suzuki coupling late in the synthesis, maximizing convergence.

References

-

Beilstein Journal of Organic Chemistry. "Synthesis and characterization of methyl cinnamates." Beilstein J. Org. Chem.2013 , 9, 2544–2555.

-

National Institutes of Health (NIH). "Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate." Beilstein J. Org. Chem.2013 .

-

Santa Cruz Biotechnology. "Methyl (E)-3-(4-bromophenyl)acrylate Product Data."

-

GuideChem. "Methyl (E)-3-(4-bromophenyl)acrylate Properties and CAS."

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(4-bromophenyl)acrylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 3-(4-bromophenyl)acrylate, also known as Methyl (E)-4-bromocinnamate. As a fundamental analytical technique in organic chemistry, ¹H NMR spectroscopy offers unparalleled insight into molecular structure. For researchers and professionals in drug development and materials science, a thorough understanding of spectral data is critical for structure verification, purity assessment, and quality control. This document details the theoretical basis for the expected spectrum, a validated experimental protocol for data acquisition, and a detailed interpretation of the resulting spectral features, grounding all assertions in authoritative scientific principles.

Introduction: The Molecule and the Method

Methyl 3-(4-bromophenyl)acrylate (C₁₀H₉BrO₂) is an α,β-unsaturated ester, a derivative of cinnamic acid.[1][2] Its structure features three key components amenable to ¹H NMR analysis: a para-substituted aromatic ring, a trans-alkene (vinyl) system, and a methyl ester group. The electronic environment of each proton in the molecule is unique, resulting in a distinct and predictable NMR spectrum.

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H, will align in an external magnetic field. The absorption of radiofrequency radiation can induce transitions between these spin states. The precise frequency required for this transition—the chemical shift (δ)—is highly sensitive to the local electronic environment of the nucleus, providing a "fingerprint" of the molecule's structure.[3] This guide will deconstruct the ¹H NMR spectrum of the title compound by analyzing its chemical shifts, signal integrations, and spin-spin coupling patterns.

Structural Features and Predicted Spectral Characteristics

A proactive analysis of the molecular structure allows us to predict the key features of its ¹H NMR spectrum. The molecule contains five distinct sets of non-equivalent protons, which should give rise to five unique signals.

Caption: Labeled structure of Methyl 3-(4-bromophenyl)acrylate.

-

Aromatic Protons (Hₐ, Hₐ', Hₑ, Hₑ'): The para-substituted benzene ring creates an AA'BB' spin system. Due to the differing electronic effects of the acrylate (electron-withdrawing) and bromine (electron-withdrawing, but with resonance donation) substituents, the two sets of chemically equivalent protons will appear as two distinct signals. Each signal is expected to be a doublet, with a coupling constant characteristic of ortho-coupling (typically 7-9 Hz).

-

Vinylic Protons (Hα, Hβ): These two protons are on the double bond. Hβ is adjacent to the aromatic ring, while Hα is adjacent to the ester's carbonyl group. They are not chemically equivalent and will split each other into two doublets. A key diagnostic feature is their coupling constant (J). For a trans or (E)-configuration, a large coupling constant of approximately 16 Hz is expected.[4]

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are isolated from other protons in the molecule. Therefore, they will appear as a sharp singlet.

Experimental Protocol for ¹H NMR Data Acquisition

This protocol describes a self-validating method for obtaining a high-resolution ¹H NMR spectrum.

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity Methyl 3-(4-bromophenyl)acrylate.

-

Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[5]

-

Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.

-

-

Instrumental Setup (400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

Data Acquisition:

-

Set the spectral width to cover a range of approximately -1 to 10 ppm.

-

Use a standard 90° pulse angle.

-

Set the relaxation delay (d1) to 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Acquire the data over 16 scans (transients) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier Transform (FT) to convert the time-domain signal to a frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and determine the multiplicity and coupling constants of each peak.

-

Spectral Analysis and Structural Elucidation

The ¹H NMR spectrum of (E)-Methyl 3-(4-bromophenyl)acrylate, recorded in CDCl₃ at 400 MHz, exhibits five distinct signals.[5] The detailed assignments are presented below and summarized in Table 1.

Table 1: ¹H NMR Data for Methyl 3-(4-bromophenyl)acrylate in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proton Assignment |

| 1 | 7.64 | Doublet | 16.0 | 1H | Vinylic Hβ |

| 2 | 7.53 | Doublet | 8.6 | 2H | Aromatic Hₐ, Hₐ' |

| 3 | 7.39 | Doublet | 8.6 | 2H | Aromatic Hₑ, Hₑ' |

| 4 | 6.44 | Doublet | 16.0 | 1H | Vinylic Hα |

| 5 | 3.80 | Singlet | N/A | 3H | Methyl (-OCH₃) |

| Data sourced from Gole, B. et al.[5] |

Detailed Signal Interpretation:

-

Signal 5: δ 3.80 (s, 3H): This sharp singlet integrates to three protons and is unequivocally assigned to the methyl ester (-OCH₃) protons. Its chemical shift is characteristic for protons on a carbon attached to an oxygen atom.[3]

-

Signals 1 & 4: δ 7.64 (d, 1H) and δ 6.44 (d, 1H): These two doublets, each integrating to one proton, correspond to the two vinylic protons, Hβ and Hα.

-

The downfield signal at 7.64 ppm (Hβ) is deshielded by its proximity to the aromatic ring.

-

The upfield signal at 6.44 ppm (Hα) is deshielded by the adjacent carbonyl group but is located further from the aromatic ring.

-

Crucially, both doublets share an identical coupling constant of J = 16.0 Hz . This large value is definitive proof of a trans (or E) geometry across the double bond, as cis coupling constants are typically much smaller (10-12 Hz).[4]

-

-

Signals 2 & 3: δ 7.53 (d, 2H) and δ 7.39 (d, 2H): These two signals represent the four protons of the para-substituted benzene ring.

-

The signal at 7.53 ppm is assigned to the two aromatic protons (Hₐ, Hₐ') that are ortho to the electron-withdrawing acrylate group.

-

The signal at 7.39 ppm is assigned to the two protons (Hₑ, Hₑ') that are ortho to the bromine atom.

-

Both signals appear as doublets with a coupling constant of J = 8.6 Hz , which is a typical value for ortho-coupling between adjacent aromatic protons. The integration of 2H for each signal confirms this assignment.

-

Conclusion

The ¹H NMR spectrum provides an unambiguous confirmation of the structure of Methyl 3-(4-bromophenyl)acrylate. The presence of five distinct signals, their specific chemical shifts, the 3:1:1:2:2 integration ratio, and the characteristic coupling constants—especially the large 16.0 Hz vinylic coupling confirming the trans stereochemistry—all align perfectly with the proposed molecular structure. This guide serves as a benchmark for the analysis of this compound and similar cinnamate derivatives, demonstrating the power of ¹H NMR spectroscopy as a primary tool for structural elucidation in chemical research and development.

References

- Gole, B.

- Beilstein Journals. Additional experimental data. Beilstein Journal of Organic Chemistry.

-

ResearchGate. ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl.... ResearchGate. [Link]

-

Filo. Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Filo. [Link]

-

The Royal Society of Chemistry. General Information. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

The Royal Society of Chemistry. General experimental details. Royal Society of Chemistry. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Methyl (E)-3-(4-bromophenyl)acrylate | CAS 3650-78-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpretation of the H1-NMR Spectrum of Cinnamic Acid | Filo [askfilo.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

13C NMR of Methyl 3-(4-bromophenyl)acrylate

Technical Guide: C NMR Characterization of Methyl 3-(4-bromophenyl)acrylate

Executive Summary & Application Context

Methyl 3-(4-bromophenyl)acrylate (CAS: 3650-78-0) is a critical intermediate in organic synthesis. It frequently serves as a model substrate for optimizing Heck-Mizoroki reactions , where the distinct electronic properties of the para-bromo substituent allow researchers to gauge catalyst turnover frequencies (TOF) and regioselectivity.

Accurate

Experimental Protocol: Acquisition Strategy

To ensure publication-quality spectra and accurate integration (if quantitative

Sample Preparation[1][2]

-

Solvent: Deuterated Chloroform (

) is the standard. The chemical shift reference is the central triplet at 77.16 ppm . -

Concentration: ~20-30 mg in 0.6 mL solvent. High concentration is preferred to resolve the low-intensity quaternary carbons (C-Br and C=O).

-

Additives: For quantitative analysis (qNMR), add 0.05 M

(Chromium(III) acetylacetonate) to shorten

Instrument Parameters (400 MHz equivalent)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if editing is required).

-

Relaxation Delay (

): Set to 2.0 - 3.0 seconds .-

Reasoning: The quaternary carbon bonded to Bromine (C-4') and the Carbonyl (C-1) have long longitudinal relaxation times. Insufficient delay leads to signal saturation and loss of these critical diagnostic peaks.

-

-

Scans (NS): Minimum 256 (512 preferred for S/N > 50:1).

-

Spectral Width: -10 to 220 ppm.[1]

Structural Elucidation & Assignment Logic

The "Heavy Atom" Effect

The defining feature of this spectrum is the Heavy Atom Effect (Heavy Halogen Effect) caused by Bromine.[2] Unlike electronegative atoms (O, N, F) that deshield the attached carbon (moving it downfield), Bromine induces a shielding effect on the ipso-carbon due to spin-orbit coupling and high electron density from its large orbitals.

Diagnostic Check: Look for a low-intensity quaternary signal around 124-125 ppm . If this peak appears downfield (e.g., ~136 ppm), your sample is likely the Chloro analog or dehalogenated.

Chemical Shift Data Table ( )

| Carbon Label | Environment | Chemical Shift ( | Multiplicity (DEPT) | Assignment Logic |

| C-1 | Carbonyl (Ester) | 167.1 | C (quat) | Characteristic ester region; most deshielded. |

| C-3 | Alkene ( | 143.5 | CH | Deshielded by conjugation + aromatic ring.[3] |

| C-1' | Aromatic (Ipso-Vinyl) | 133.2 | C (quat) | Para to Bromine; slight shielding relative to unsubstituted cinnamate. |

| C-3', 5' | Aromatic (Ortho-Br) | 132.1 | CH | Deshielded by ortho effect of Bromine. |

| C-2', 6' | Aromatic (Meta-Br) | 129.5 | CH | Standard aromatic region; correlates to alkene protons in NOESY. |

| C-4' | Aromatic (Ipso-Br) | 124.5 | C (quat) | Key Identifier. Upfield shift due to Heavy Atom Effect. |

| C-2 | Alkene ( | 117.8 | CH | Shielded relative to |

| OMe | Methoxy | 51.8 | Standard methyl ester region. |

Note: Values are synthesized from high-field literature data and substituent increment calculations. Small variations (

Visualization of Structural Logic[6][7]

The following diagram illustrates the flow of logic for assigning the aromatic region, distinguishing the ipso-Br carbon from the ipso-vinyl carbon using HMBC (Heteronuclear Multiple Bond Correlation) logic.

Caption: Logical decision tree for verifying the brominated aromatic core using chemical shift diagnostics.

Quality Control & Troubleshooting

Common Impurities

When synthesizing this compound via Heck coupling, three specific impurities often appear in the

-

Triphenylphosphine Oxide (

):-

Origin: Oxidized ligand from Pd catalyst.

-

Signal: Doublets in the aromatic region (128-132 ppm) with large

coupling constants (

-

-

Methyl Cinnamate (Dehalogenated):

-

Origin:

-hydride elimination / reduction. -

Signal: Loss of the 124.5 ppm peak; appearance of a C-H signal at the para position (~130 ppm).

-

-

cis-Isomer (Z-isomer):

-

Origin: Photo-isomerization or thermodynamic equilibrium.

-

Signal: The

-alkene carbon (C-2) shifts upfield by ~2-3 ppm relative to the trans (E) isomer due to steric compression (

-

Protocol for Purity Assessment

To confirm >98% purity for biological testing:

-

Expand the baseline at 115-120 ppm .

-

Ensure no minor peak exists ~2 ppm upfield of the main C-2 signal (indicates Z-isomer).

-

Check 135-140 ppm for Pd-ligand contaminants.

References

-

Beilstein Institut. (2011). Synthesis and Characterization of Methyl Cinnamate Derivatives. Beilstein Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 816774, Methyl 4-bromocinnamate. [3]

-

Sigma-Aldrich. (2024).[4] Methyl 4-bromocinnamate Product Specification.

-

AIST. (2024). Spectral Database for Organic Compounds (SDBS). (Search No. 3650 for analog comparisons).

Sources

- 1. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Methyl 4-bromocinnamate | C10H9BrO2 | CID 816774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 4-BROMOCINNAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Physical appearance of Methyl 3-(4-bromophenyl)acrylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-bromophenyl)acrylate

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-bromophenyl)acrylate, also known as methyl trans-4-bromocinnamate, is a versatile intermediate in organic synthesis. Its structure, featuring a brominated aromatic ring conjugated with an acrylate moiety, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical agents and materials with specific optical properties. This guide provides a comprehensive overview of its physical and chemical characteristics, grounded in established analytical data and synthesis protocols, to support its effective use in a research and development setting.

Compound Identification and Chemical Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. Methyl 3-(4-bromophenyl)acrylate is defined by its specific molecular structure and associated identifiers.

-

Chemical Name: Methyl (2E)-3-(4-bromophenyl)prop-2-enoate[1][2]

-

Common Synonyms: Methyl trans-4-bromocinnamate, Methyl (E)-3-(4-bromophenyl)acrylate[1]

The '(E)' designation in the IUPAC name specifies the stereochemistry of the double bond, indicating that the aromatic ring and the ester group are on opposite sides (trans configuration), which is the more stable isomer.

Molecular Structure:

Caption: Chemical structure of Methyl (2E)-3-(4-bromophenyl)prop-2-enoate.

Physical Properties

The physical appearance and properties of a compound are critical for its handling, purification, and application. Methyl 3-(4-bromophenyl)acrylate is a stable crystalline solid under ambient conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [3][4][5] |

| Melting Point | 84-86 °C or 89 °C | [3][4][5] |

| Boiling Point | 311.4 ± 17.0 °C (Predicted) | [4] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in chloroform, THF, DMSO; Insoluble in n-hexane, water | [6] (Inferred) |

Note: The variation in melting point may be attributed to different measurement techniques or minor impurities. Solubility is inferred from polymers with similar structural units.

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The following data are characteristic of the (E)-isomer of Methyl 3-(4-bromophenyl)acrylate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule. A typical spectrum in CDCl₃ exhibits distinct signals corresponding to the aromatic, vinylic, and methyl protons.

-

δ ~7.61 ppm (d, 1H, J = 16.2 Hz): This signal corresponds to the vinylic proton attached to the carbon adjacent to the aromatic ring. The large coupling constant (J ≈ 16 Hz) is definitive for the trans (E) configuration of the double bond.[5]

-

δ ~7.50 ppm (d, 2H, J ≈ 8.1 Hz): This doublet represents the two aromatic protons ortho to the bromine atom.[5]

-

δ ~7.36 ppm (d, 2H, J ≈ 8.1 Hz): This doublet corresponds to the two aromatic protons ortho to the acrylate group.[5]

-

δ ~6.40 ppm (d, 1H, J = 16.2 Hz): This signal is for the vinylic proton adjacent to the carbonyl group. Its coupling to the other vinylic proton confirms the double bond's integrity and stereochemistry.

-

δ ~3.79 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl ester (-OCH₃) group.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton. Based on the structure, the following peaks are expected in a ¹³C NMR spectrum (in CDCl₃):

-

δ ~167 ppm: Carbonyl carbon of the ester.

-

δ ~143 ppm: Vinylic carbon attached to the aromatic ring.

-

δ ~133 ppm: Aromatic carbon to which the acrylate group is attached.

-

δ ~132 ppm: Aromatic carbons ortho to the bromine atom.

-

δ ~129 ppm: Aromatic carbons ortho to the acrylate group.

-

δ ~125 ppm: Aromatic carbon bearing the bromine atom.

-

δ ~118 ppm: Vinylic carbon adjacent to the carbonyl group.

-

δ ~52 ppm: Methyl carbon of the ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

~1710-1730 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the α,β-unsaturated ester.[7]

-

~1630-1640 cm⁻¹: A distinct peak corresponding to the C=C stretching vibration of the acrylate double bond, conjugated with the aromatic ring.[7]

-

~1160-1200 cm⁻¹ & ~1000-1050 cm⁻¹: Strong C-O stretching bands associated with the ester linkage.[7]

-

~820-840 cm⁻¹: A strong out-of-plane C-H bending vibration, characteristic of a 1,4-disubstituted (para) benzene ring.

-

~500-600 cm⁻¹: A peak corresponding to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom will be observed. There will be two peaks of nearly equal intensity at m/z 240 and m/z 242, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Key Fragments: Common fragmentation pathways include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 209/211, and the loss of the entire methyl ester group (-COOCH₃, m/z 59) to yield a fragment at m/z 181/183.

Representative Synthesis and Purification Protocol

The synthesis of Methyl 3-(4-bromophenyl)acrylate is commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This method offers high yields and excellent stereoselectivity for the desired (E)-isomer.

Heck Reaction Synthesis

This protocol describes the coupling of 4-bromoiodobenzene with methyl acrylate. The choice of an aryl iodide provides higher reactivity compared to the corresponding bromide or chloride under these conditions.

-

Reactants: 4-bromoiodobenzene, Methyl acrylate, Triethylamine (Et₃N)

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂)

-

Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)

Workflow Diagram:

Caption: Workflow for the synthesis and purification of Methyl 3-(4-bromophenyl)acrylate.

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried round-bottom flask, add 4-bromoiodobenzene (1.0 eq), Palladium(II) acetate (0.02 eq), and a stir bar.

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst can be sensitive to oxygen.

-

Add anhydrous acetonitrile via syringe, followed by triethylamine (1.5 eq) which acts as a base to neutralize the HBr formed during the reaction.

-

Add methyl acrylate (1.2 eq) to the stirring mixture.

-

Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the precipitated palladium black and salts.

-

Transfer the filtrate to a separatory funnel, wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%). The choice of a non-polar solvent system is based on the relatively non-polar nature of the product. Alternatively, recrystallization from a solvent like ethanol or a hexane/ethyl acetate mixture can be effective.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, at room temperature.[4]

-

Safety:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust.

References

-

Susilo, R. et al. (2021). 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. MDPI. Available at: [Link]

-

Additional experimental data - Beilstein Journals. Available at: [Link]

-

Aissam, K. et al. (2007). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. ResearchGate. Available at: [Link]

Sources

Technical Monograph: Methyl 3-(4-bromophenyl)acrylate

Nomenclature, Synthesis, and Application Standards in Drug Discovery

Executive Summary

Methyl 3-(4-bromophenyl)acrylate (CAS: 3650-78-0) serves as a linchpin intermediate in the synthesis of stilbenoid anticancer agents, photo-responsive polymers, and thromboxane synthase inhibitors (e.g., Ozagrel).[1][2] Despite its structural simplicity, the molecule’s nomenclature varies significantly across vendor databases and patent literature, creating procurement and data mining bottlenecks.[1]

This guide provides a definitive technical profile of Methyl 3-(4-bromophenyl)acrylate.[1][2] It synthesizes verified synonym mappings, physical property datasets, and a validated Horner-Wadsworth-Emmons (HWE) synthesis protocol designed for high E-stereoselectivity.[1][2]

Nomenclature & Chemical Identity

Precise identification is critical when navigating global chemical inventories.[1][2] The ambiguity often arises between generic "cinnamate" naming conventions and systematic IUPAC nomenclature.[1][2]

2.1 Synonym & Identifier Mapping

The following table consolidates the primary identifiers used in PubChem, SciFinder, and regulatory filings.

| Category | Identifier / Synonym | Context |

| Common Name | Methyl 4-bromocinnamate | General Laboratory Use |

| IUPAC Name | Methyl (2E)-3-(4-bromophenyl)prop-2-enoate | Formal / Regulatory |

| Systematic | 2-Propenoic acid, 3-(4-bromophenyl)-, methyl ester | CAS Indexing |

| Stereo-specific | Methyl trans-4-bromocinnamate | Stereochemistry specified |

| CAS RN | 3650-78-0 | Primary Registry Number |

| Alt.[1][2][3] CAS | 71205-17-9 | Often generic (non-stereo) |

| InChIKey | MFKOGXVHZUSUAF-QPJJXVBHSA-N | Database Deduplication |

| SMILES | COC(=O)/C=C/C1=CC=C(Br)C=C1 | Cheminformatics |

2.2 Structural Visualization (DOT)

The following diagram illustrates the relationship between the core chemical structure and its diverse nomenclature roots.

Figure 1: Nomenclature topology linking the chemical entity to its systematic and registry identifiers.[1][2][3][4][5][6][7][8]

Technical Profile & Properties

Understanding the physicochemical boundaries of this intermediate is essential for reaction optimization, particularly in palladium-catalyzed cross-couplings where solubility plays a role.[1][2]

| Property | Value | Source / Note |

| Molecular Weight | 241.08 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 84–86 °C | Sigma-Aldrich [1] |

| Boiling Point | 311.4 °C (Predicted) | GuideChem [2] |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Experimental |

| LogP | 3.3 | Predicted (Hydrophobic) |

| Reactivity | Electrophilic alkene (Michael acceptor); Aryl bromide (Heck/Suzuki coupling partner) | Functional Analysis |

Validated Synthesis Protocol

While esterification of 4-bromocinnamic acid is possible, the Horner-Wadsworth-Emmons (HWE) reaction is superior for generating the trans-(E)-isomer with high selectivity and yield.[1][2] This protocol is optimized for gram-scale synthesis.[1][2]

4.1 Reaction Scheme

4-Bromobenzaldehyde + Trimethyl phosphonoacetate

4.2 Reagents & Equipment[2][9][10]

-

Substrate: 4-Bromobenzaldehyde (1.0 eq, 18.5 g, 100 mmol)

-

Reagent: Trimethyl phosphonoacetate (1.1 eq, 110 mmol)

-

Base: Potassium Carbonate (

) (2.0 eq) or NaH (1.1 eq) for stricter anhydrous conditions.[1][2] Note: -

Equipment: 500 mL Round Bottom Flask, Magnetic Stirrer, Reflux Condenser.

4.3 Step-by-Step Methodology

-

Preparation: Flame-dry the glassware and purge with Nitrogen (

).[1][2] -

Activation: Dissolve Trimethyl phosphonoacetate (20.0 g, 110 mmol) in dry THF (150 mL). Cool to 0 °C.

-

Deprotonation: Add

(27.6 g, 200 mmol) slowly. Stir for 30 minutes. -

Addition: Add 4-Bromobenzaldehyde (18.5 g, 100 mmol) portion-wise or as a solution in THF.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2] The aldehyde spot (

) should disappear; product spot forms ( -

Quench: Quench with saturated

solution (50 mL). -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Hexane/Ethanol to yield white needles.[1][2]

Expected Yield: 85–92%

Purity: >98% (by

4.4 Mechanistic Pathway (DOT)

Figure 2: Simplified Horner-Wadsworth-Emmons pathway favoring the thermodynamic (E)-alkene.[1][2]

Critical Applications in Drug Development

Methyl 3-(4-bromophenyl)acrylate is not merely a catalog item; it is a "divergent intermediate."[1][2] Its dual functionality (aryl bromide + acrylate Michael acceptor) allows it to serve as a scaffold for complex libraries.[1][2]

-

Heck/Suzuki Coupling Substrate: The aryl bromide moiety is highly active in Pd-catalyzed couplings.[1][2] It is frequently used to extend the carbon skeleton at the para-position while retaining the acrylate "warhead" for later cysteine targeting or polymerization.[1][2]

-

Polymer Chemistry (Smart Hydrogels): Copolymers containing this unit are used in pH-sensitive hydrogels for controlled drug release (e.g., Mesalamine delivery).[1][2] The bromophenyl group provides hydrophobic interactions and

- -

Cinnamate-Based Tubulin Inhibitors: Derivatives of this molecule are explored as Combretastatin A-4 (CA-4) analogues.[1][2] The acrylate moiety mimics the cis-stilbene bridge, acting as a tubulin polymerization inhibitor in antiproliferative screenings against breast cancer cell lines (MDA-MB-231) [5].[1][2]

References

-

Sigma-Aldrich. Product Specification: Methyl 4-bromocinnamate (CAS 3650-78-0).[1][2]Link[1]

-

GuideChem. Chemical Properties and Suppliers for (E)-Methyl 3-(4-bromophenyl)acrylate.Link[1][5]

-

PubChem. Compound Summary: Methyl 4-bromocinnamate (CID 816774).[1][2][5] National Library of Medicine.[1][2] Link

-

ResearchGate. Novel acrylate copolymer based on 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate: Synthesis and drug releasing studies.Link

-

Fayad, E., et al. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.[1] ResearchGate.[1][2][11] Link

Sources

- 1. Methyl (E)-4-(Bromomethyl)cinnamate | C11H11BrO2 | CID 11658908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-bromocinnamate | C10H9BrO2 | CID 816774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl cinnamate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. METHYL 4-METHYLCINNAMATE | 20754-20-5 [chemicalbook.com]

- 8. (E)-METHYL 3-(4-BROMOPHENYL)ACRYLATE | 71205-17-9 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Methyl trans-4-bromocinnamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl trans-4-bromocinnamate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the primary and most efficient synthetic methodologies, with a particular focus on the Horner-Wadsworth-Emmons reaction, renowned for its high stereoselectivity. Furthermore, alternative synthetic strategies, including the Heck reaction and Fischer esterification, will be discussed. This guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the rationale behind procedural choices to ensure both scientific integrity and practical applicability.

Introduction: The Significance of Methyl trans-4-bromocinnamate

Methyl trans-4-bromocinnamate is a substituted cinnamic acid ester. The cinnamate scaffold is a recurring motif in a vast array of biologically active molecules and natural products. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a crucial building block in the synthesis of more complex molecular architectures. The trans configuration of the alkene is often critical for the desired biological activity or for subsequent stereospecific transformations. Consequently, the ability to synthesize methyl trans-4-bromocinnamate with high purity and stereochemical control is of paramount importance.

Primary Synthetic Pathway: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction stands as the premier method for the synthesis of α,β-unsaturated esters, offering significant advantages over the traditional Wittig reaction. The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction.[1] This enhanced nucleophilicity allows for reliable reactions with a wide range of aldehydes. A key advantage of the HWE reaction is its pronounced stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene, which corresponds to the desired trans isomer in the case of methyl trans-4-bromocinnamate.[2] Furthermore, the phosphate byproduct of the HWE reaction is water-soluble, facilitating a much simpler purification process compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[3]

The HWE Reaction Mechanism: A Stepwise Analysis

The mechanism of the Horner-Wadsworth-Emmons reaction can be dissected into four key steps:

-

Deprotonation: A base, typically a metal alkoxide like sodium methoxide or a hydride such as sodium hydride, abstracts the acidic proton alpha to the phosphonate and ester groups of the HWE reagent (e.g., trimethyl phosphonoacetate). This generates a resonance-stabilized phosphonate carbanion. The electron-withdrawing nature of both the phosphonate and the ester groups increases the acidity of this proton, allowing for the use of moderately strong bases.[1]

-

Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (in this case, 4-bromobenzaldehyde). This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[1]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, driven by the formation of a very stable phosphorus-oxygen double bond in the phosphate byproduct. This elimination step results in the formation of the alkene and a water-soluble dialkyl phosphate salt. The stereochemical outcome is largely determined by the thermodynamics of the intermediates, favoring the formation of the trans-alkene.[4][5]

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

Caption: Workflow for the synthesis of methyl trans-4-bromocinnamate via the HWE reaction.

Detailed Experimental Protocol for the HWE Synthesis

This protocol is adapted from a well-established procedure for a structurally similar compound and has been optimized for the synthesis of methyl trans-4-bromocinnamate.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromobenzaldehyde | 185.02 | 3.70 g | 20.0 |

| Trimethyl phosphonoacetate | 182.12 | 4.01 g (3.44 mL) | 22.0 |

| Sodium methoxide (25% in MeOH) | 54.02 | 5.2 mL | ~24.0 |

| Anhydrous Methanol | 32.04 | 15 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethanol (for recrystallization) | 46.07 | As needed | - |

Procedure:

-

Preparation of the Ylide: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of anhydrous methanol. To this, add 5.2 mL of a 25% solution of sodium methoxide in methanol, followed by 3.44 mL (4.01 g) of trimethyl phosphonoacetate. Cap the flask with a rubber septum and stir the mixture to form a homogeneous solution of the phosphonate ylide.

-

Preparation of the Aldehyde Solution: In a separate small beaker, dissolve 3.70 g of 4-bromobenzaldehyde in 5 mL of anhydrous methanol.

-

Reaction: Draw the 4-bromobenzaldehyde solution into a syringe. Carefully and slowly add the aldehyde solution dropwise to the stirring ylide solution over a period of 10-15 minutes. After the addition is complete, allow the reaction to stir at room temperature for 1 hour. A precipitate may form during this time.

-

Work-up and Isolation: After 1 hour, remove the septum and add 20 mL of deionized water to the reaction mixture. This will cause the product to precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

-

Purification by Recrystallization: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. Once dissolved, add deionized water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol until the solution becomes clear again. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the recrystallization process.[6]

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. The expected product is a white crystalline solid.

Alternative Synthetic Routes

While the Horner-Wadsworth-Emmons reaction is often the preferred method, other synthetic strategies can be employed to produce methyl trans-4-bromocinnamate.

The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] For the synthesis of methyl trans-4-bromocinnamate, this would involve the coupling of an aryl halide, such as 4-bromoiodobenzene or 1,4-dibromobenzene, with methyl acrylate. The reaction is typically carried out in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).[8] The Heck reaction generally favors the formation of the trans product.

Diagram 2: Heck Reaction for Methyl trans-4-bromocinnamate

Caption: Reactants and conditions for the Heck reaction synthesis.

Fischer Esterification

Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[9] To synthesize methyl trans-4-bromocinnamate via this route, one would start with trans-4-bromocinnamic acid and react it with an excess of methanol under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid as a catalyst).[10] The reaction is typically performed under reflux to drive the equilibrium towards the ester product. While straightforward, this method requires the pre-existence of the corresponding carboxylic acid.

Characterization of Methyl trans-4-bromocinnamate

The identity and purity of the synthesized methyl trans-4-bromocinnamate should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons with a large coupling constant (J ≈ 16 Hz) indicative of the trans geometry, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the bromine showing a characteristic chemical shift), the vinyl carbons, and the methyl carbon of the ester.[11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display strong absorption bands corresponding to the C=O stretch of the ester (around 1720 cm⁻¹), the C=C stretch of the alkene (around 1640 cm⁻¹), and C-H stretches of the aromatic ring and alkene.

-

Melting Point: A sharp melting point close to the literature value is indicative of high purity.

Conclusion

This guide has detailed the synthesis of methyl trans-4-bromocinnamate, with a primary focus on the highly efficient and stereoselective Horner-Wadsworth-Emmons reaction. The provided protocol offers a reliable and practical method for obtaining the desired trans isomer in high yield and purity. Alternative synthetic strategies, the Heck reaction and Fischer esterification, have also been presented, providing researchers with a broader perspective on the available synthetic methodologies. The successful synthesis and characterization of methyl trans-4-bromocinnamate provide a crucial starting point for the development of novel and complex molecules for a range of scientific applications.

References

- Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821.

- Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia.

- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.

- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.

- Wipf, P. (2007). The Wittig Reaction. Chem 2320 Lecture Notes.

- YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction.

- Royal Society of Chemistry. (2012).

- Royal Society of Chemistry. (n.d.). Table of Contents.

- Royal Society of Chemistry. (n.d.).

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions.

- The Wittig Reaction: Prepar

- OperaChem. (2024, January 5).

- The Wittig Reaction. (n.d.).

- Journal of Laboratory Chemical Education. (2018).

- CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAM

- Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction.

- Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)

- Synthesis of an Alkene via the Wittig Reaction. (n.d.).

- PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.

- ResearchGate. (n.d.).

- Journal of Molecular Structure. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters.

- The Chemical Educator. (2005).

- University of Windsor. (2005). Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction.

- Journal of Chemical Education. (2020).

- ResearchGate. (n.d.). (PDF)

- ASPIRE. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS By: Macy Osborne.

- Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH.

- YouTube. (2020, January 10).

- CUNY. (n.d.).

- Sema. (n.d.).

- MIT OpenCourseWare. (n.d.).

- ResearchGate. (n.d.).

- Recrystallization and Crystalliz

- ResearchGate. (2022). Mechanosynthesis of phosphonocinnamic esters through solvent-free Horner-Wadsworth-Emmons reaction.

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig-Horner Reaction [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. odinity.com [odinity.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. aspire.apsu.edu [aspire.apsu.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Applications of Methyl 3-(4-bromophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Acrylates

In the landscape of modern organic synthesis and medicinal chemistry, the α,β-unsaturated carbonyl motif, particularly within the acrylate scaffold, represents a cornerstone for molecular innovation. These electronically versatile building blocks are not merely passive constructs; they are reactive intermediates and key pharmacophores that drive the discovery of novel therapeutics and functional materials. Among these, Methyl 3-(4-bromophenyl)acrylate stands out as a particularly valuable intermediate. The presence of the bromine atom on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, allowing for the facile introduction of molecular complexity. This, combined with the inherent reactivity of the acrylate system, makes it a powerful tool in the arsenal of the synthetic chemist. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of Methyl 3-(4-bromophenyl)acrylate, grounded in established chemical principles and field-proven insights.

I. Strategic Synthesis of Methyl 3-(4-bromophenyl)acrylate: A Comparative Analysis of Key Methodologies

The efficient construction of the C-C double bond in Methyl 3-(4-bromophenyl)acrylate is paramount. Two primary methodologies have proven to be robust and reliable for this transformation: the Heck reaction and the Horner-Wadsworth-Emmons olefination. The choice between these methods often depends on the availability of starting materials, desired scale, and stereochemical considerations.

A. The Heck Reaction: A Palladium-Catalyzed Approach